1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Description
Overview of Fluorinated Aromatic Ethers in Materials Science and Organic Synthesis
In materials science, these ethers are explored for applications in high-performance polymers, liquid crystals, and as components in electrolytes for batteries. nih.govresearchgate.net Their low surface energy and hydrophobicity also make them suitable for surface modification applications. In organic synthesis, fluorinated aromatic ethers serve as valuable intermediates and building blocks for more complex molecules. The electron-withdrawing nature of fluoroalkyl groups can influence the reactivity of the aromatic ring, enabling specific synthetic transformations. acs.org
Significance and Research Trajectory of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
This compound is a symmetrical molecule featuring a central benzene (B151609) ring substituted at the para positions with two 1,1,2,2-tetrafluoroethoxy groups. While extensive academic research specifically on this compound is not widely published, its structure suggests significant potential. The research trajectory for similar fluorinated ethers often begins with their synthesis and characterization, followed by an exploration of their properties for specific applications.
The synthesis of related compounds, such as 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345), has been documented in patents, often as a precursor for pharmaceuticals like flecainide. google.com These syntheses typically involve the reaction of a dihydroxybenzene with a fluorinated alcohol derivative. It is plausible that similar Williamson ether synthesis-based methods are employed for this compound.
The primary significance of this compound likely lies in its potential use as a monomer or building block for high-performance polymers. The tetrafluoroethoxy groups would be expected to enhance the thermal stability, chemical resistance, and dielectric properties of any resulting polymer.
Current Academic Perspectives and Research Gaps
From an academic standpoint, this compound represents an interesting yet underexplored molecule. While the broader class of fluorinated ethers is well-studied, this specific compound has received limited attention in peer-reviewed literature. A significant research gap exists in the detailed characterization of its physical and chemical properties, as well as its performance in various applications.
Future research would likely focus on several key areas:
Detailed Synthesis and Optimization: Developing and optimizing synthetic routes to produce the compound in high yield and purity.
Polymerization Studies: Investigating its use as a monomer in the synthesis of novel polyesters, polyethers, or other polymers and characterizing the properties of these materials.
Liquid Crystal Applications: Exploring its potential as a component in liquid crystal mixtures, given the rigidity of the benzene core and the properties of the fluoroalkoxy side chains.
Electrolyte Formulations: Evaluating its suitability as a stable, non-flammable solvent or additive in electrolytes for lithium-ion batteries or other electrochemical devices. nih.govresearchgate.net
The following table provides a summary of the known physical and chemical properties of this compound, primarily sourced from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₀H₆F₈O₂ |
| Molecular Weight | 310.14 g/mol |
| Boiling Point | 81-83 °C at 10 mmHg |
| Refractive Index | 1.3865 |
| CAS Number | 3832-65-3 |
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFAUQESLPCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382098 | |
| Record name | 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-65-3 | |
| Record name | 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3832-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for 1,4 Bis 1,1,2,2 Tetrafluoroethoxy Benzene
Strategies for Introducing Tetrafluoroethoxy Functionalities onto Aromatic Systems
The formation of the ether linkage between the aromatic ring and the tetrafluoroethoxy group is the key transformation in the synthesis of the target molecule. Several established synthetic strategies can be employed for this purpose, including nucleophilic aromatic substitution, coupling reactions, and other fluoroalkylation approaches. While direct synthetic reports for 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene are limited in publicly accessible literature, the synthesis of the closely related analogue, 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345), provides well-documented and analogous routes.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for the formation of aryl ethers. In this approach, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this would typically involve the reaction of a 1,4-dihalobenzene with a source of the 1,1,2,2-tetrafluoroethoxide anion.
The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction by stabilizing the negative charge of the intermediate. researchgate.net While the tetrafluoroethoxy group itself is electron-withdrawing, the starting material (e.g., 1,4-dibromobenzene) lacks strong activating groups. Therefore, these reactions often require forcing conditions, such as high temperatures and the use of a copper catalyst, in what is known as the Ullmann condensation. rsc.orggoogle.com
A typical procedure would involve heating a 1,4-dihalobenzene with an excess of sodium 1,1,2,2-tetrafluoroethoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
Coupling Reactions Utilizing Functionalized Phenates and Perfluorinated Reagents
A highly effective method for forming the aryl-ether bond is through copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions. This strategy is particularly relevant for the synthesis of fluoroalkoxy-substituted benzenes. In this context, a di-phenate, such as the dianion of hydroquinone (B1673460), can be reacted with a reagent capable of delivering the tetrafluoroethoxy group.
Alternatively, and more commonly for fluoroalkoxy groups, the reaction involves a 1,4-dihalobenzene and a fluoroalkoxide. A patent for the synthesis of the analogous 1,4-bis(2,2,2-trifluoroethoxy)benzene describes the reaction of 1,4-dibromobenzene (B42075) with 2,2,2-trifluoroethanol (B45653) in the presence of sodium hydride and a copper catalyst. google.com The sodium hydride deprotonates the alcohol to form the nucleophilic sodium trifluoroethoxide in situ. The copper catalyst is crucial for facilitating the coupling with the aryl halide.
An illustrative reaction using 1,4-dibromobenzene and 2,2,2-trifluoroethanol with sodium hydride and catalytic cuprous iodide in DMF is heated to reflux to afford the desired product. google.com A similar reaction using cupric bromide as the catalyst also yields the product in high yield. google.com
Fluoroalkylation Approaches for Ether Bond Formation
Fluoroalkylation strategies encompass methods where the C-O bond is formed by reacting a phenoxide with a fluoroalkylating agent. A classic example is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. chemicalbook.comscispace.comnih.govnih.govepa.gov For the target molecule, this would involve reacting the disodium (B8443419) salt of hydroquinone with a 1,1,2,2-tetrafluoroethyl halide or sulfonate.
A well-documented example for the trifluoro- analogue involves the reaction of hydroquinone with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) in the presence of potassium carbonate in acetone. scbt.com The trifluoromethanesulfonate is a highly reactive leaving group, allowing the reaction to proceed efficiently. This method provides a high yield of the desired 1,4-bis(2,2,2-trifluoroethoxy)benzene after refluxing for 24 hours. scbt.com
Another potential, though less common, fluoroalkylation approach could involve the direct addition of a phenol (B47542) to a fluoroalkene, such as tetrafluoroethylene (B6358150), under basic conditions. This method would directly form the desired tetrafluoroethoxy linkage.
Synthesis of the 1,4-Disubstituted Benzene (B151609) Scaffold
The synthesis of the target molecule relies on the availability of a suitable 1,4-disubstituted benzene starting material. The most common precursors are hydroquinone and 1,4-dihalobenzenes (e.g., 1,4-dibromo- or 1,4-diiodobenzene).
Hydroquinone is a commercially available bulk chemical. Traditionally, it is produced from the oxidation of p-diisopropylbenzene (Hock process) or the hydroxylation of phenol. fishersci.com More recently, "benzene-free" synthetic routes have been developed, for instance, starting from glucose, which is converted to quinic acid via fermentation and then chemically oxidized to hydroquinone. nih.gov
1,4-Dihalobenzenes are also readily available. 1,4-Dichlorobenzene is produced as a byproduct of the chlorination of benzene. 1,4-Dibromobenzene can be synthesized by the direct bromination of benzene in the presence of a Lewis acid catalyst. 1,4-Diiodobenzene can be prepared from the diazotization of p-phenylenediamine (B122844) followed by a Sandmeyer-type reaction with potassium iodide. An alternative industrial synthesis involves the reaction of 1-chloro-4-iodobenzene (B104392) with sodium iodide in the presence of a copper catalyst. nbinno.com
The choice between hydroquinone and a 1,4-dihalobenzene as the starting scaffold depends on the chosen synthetic strategy for introducing the tetrafluoroethoxy groups.
Catalytic Systems and Reaction Condition Optimization
The efficiency of the synthesis of 1,4-bis(fluoroalkoxy)benzenes is highly dependent on the catalytic system and the optimization of reaction conditions. As illustrated by the synthesis of the trifluoro- analogue, copper-based catalysts are paramount for the coupling of fluoroalkoxides with aryl halides.
Key parameters for optimization include the choice of catalyst, base, solvent, temperature, and reaction time. For instance, in the Ullmann-type coupling of 2,2,2-trifluoroethanol with 1,4-dibromobenzene, both cuprous iodide (CuI) and cupric bromide (CuBr₂) have been shown to be effective catalysts. google.com The use of a strong base like sodium hydride is necessary to generate the alkoxide nucleophile. Polar aprotic solvents such as DMF are typically used to dissolve the reactants and facilitate the reaction.
The following table, based on data from the synthesis of the analogous 1,4-bis(2,2,2-trifluoroethoxy)benzene, illustrates the impact of different catalysts and reaction conditions on the yield. google.com
| Starting Aryl Halide | Fluoroalcohol | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol | Sodium Hydride | Cuprous Iodide | DMF | Reflux | 4 | 80 |
| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol | Sodium Hydride | Cupric Bromide | DMF | ~100 | 2 | 99 |
This data demonstrates that high yields can be achieved, and the choice of the copper catalyst can influence the reaction time and efficiency. Similar optimization studies would be necessary to identify the ideal conditions for the synthesis of this compound.
Reactivity, Stability, and Chemical Transformations of 1,4 Bis 1,1,2,2 Tetrafluoroethoxy Benzene
Electronic Effects of the Tetrafluoroethoxy Groups on Aromatic Reactivity
The two 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) groups attached to the benzene (B151609) ring at the para positions are the primary determinants of the molecule's reactivity. Their influence stems from a combination of inductive and resonance effects.
The electron-deficient nature of the aromatic ring in 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene dictates its behavior in substitution reactions.
Electrophilic Aromatic Substitution (EAS): Aromatic rings generally act as nucleophiles in EAS reactions, attacking electron-deficient species (electrophiles). byjus.com The rate of these reactions is highly sensitive to the electron density of the ring. numberanalytics.commasterorganicchemistry.com Since the tetrafluoroethoxy groups are strongly electron-withdrawing, they significantly reduce the ring's nucleophilicity, making it much less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This deactivating effect means that reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions to proceed. masterorganicchemistry.comlibretexts.org Although the ether's oxygen atom can direct incoming electrophiles to the ortho positions via resonance, the powerful deactivation of the ring makes such substitutions unfavorable. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduced electron density makes the aromatic ring more susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (like a halide) must be present on the ring, and strong electron-withdrawing groups must be positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org While this compound itself does not have a leaving group, its derivatives containing one (e.g., a halogen atom) would be highly activated towards nucleophilic substitution due to the powerful stabilizing effect of the two -OCHF₂CF₂ groups. numberanalytics.comlibretexts.org
The reactivity of this compound can be better understood by comparing it with other fluorinated compounds. The deactivating strength of a substituent in EAS generally correlates with its electron-withdrawing power.
Halogens like fluorine are generally deactivating yet ortho-, para-directing because their inductive withdrawal (-I) outweighs their resonance donation (+M). libretexts.orgresearchgate.net Groups like trifluoromethyl (-CF₃) are strongly deactivating and meta-directing due to a powerful -I effect and no resonance donation. wikipedia.org The tetrafluoroethoxy group (-OCHF₂CF₂) is also strongly deactivating due to its dominant -I effect. Its behavior is similar to that of the trifluoroethoxy group (-OCH₂CF₃), which is known to be strongly electron-withdrawing. The presence of two such groups in a para arrangement creates a highly electron-poor aromatic system.
Interactive Data Table: Comparison of Electronic Effects of Various Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH | Weak | Strong | Activating | Ortho, Para |
| -OCH₃ | Weak | Strong | Activating | Ortho, Para |
| -F | Moderate | Moderate | Deactivating | Ortho, Para |
| -Cl | Strong | Weak | Deactivating | Ortho, Para |
| -CF₃ | Very Strong | None | Strongly Deactivating | Meta |
| -OCHF₂CF₂ | Very Strong | Weak | Strongly Deactivating | Ortho, Para |
| -NO₂ | Very Strong | Very Strong (-M) | Strongly Deactivating | Meta |
Intrinsic Stability of the Tetrafluoroethoxy Moiety
Potential degradation mechanisms under extreme thermal stress would likely involve the cleavage of the weaker C-O ether bonds or the C-H bond on the fluoroethyl group before the C-F or aromatic C-C bonds are affected. The degradation of similar aromatic compounds often proceeds through the formation of intermediate oxidation products. mdpi.comresearchgate.net
The electrochemical stability of a molecule is its resistance to oxidation or reduction at an electrode. The strong electron-withdrawing nature of the tetrafluoroethoxy groups makes the aromatic ring electron-poor and thus more difficult to oxidize. This suggests a high anodic stability.
The combination of strong C-F bonds and the deactivating electronic effects of the substituents renders this compound chemically inert towards a wide array of reagents. It is expected to show significant resistance to:
Strong Acids and Bases: The molecule lacks easily protonated or deprotonated sites. The ether oxygens are rendered non-basic by the adjacent electron-withdrawing fluoroalkyl groups.
Oxidizing and Reducing Agents: The electron-poor nature of the aromatic ring protects it from attack by common oxidizing agents, and the fluoroalkyl groups are highly resistant to oxidation. The stability of perfluoroalkyl groups against radical reactions is well-documented. cas.cn
This general chemical inertness makes the compound and materials derived from it suitable for applications in harsh chemical environments.
Interactive Data Table: Summary of Stability Profile
| Stability Type | Expected Performance | Rationale |
|---|---|---|
| Thermal Stability | High | Strong C-F bonds; inherent stability of fluoroalkyl groups. |
| Electrochemical Stability | High | Electron-withdrawing groups increase oxidation potential, leading to a wide electrochemical window. |
| Chemical Inertness | High | Electron-poor aromatic ring and stable fluoroalkoxy groups resist attack by many reagents. |
Derivatization and Subsequent Functionalization Pathways
The primary routes for the derivatization of this compound involve electrophilic aromatic substitution reactions. The two tetrafluoroethoxy groups are deactivating and, based on the behavior of similar substituents, are expected to direct incoming electrophiles to the positions ortho to each ether linkage. This is because these positions are meta to the other deactivating group, which is the least deactivated position on the ring.
Electrophilic Aromatic Substitution
Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups onto the benzene ring of this compound.
A notable example is the nitration of the related compound 3-(1,1,2,2-tetrafluoroethoxy)benzene. This reaction yields 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, demonstrating the meta-directing effect of the tetrafluoroethoxy group. libretexts.org This suggests that the nitration of this compound would likely result in the introduction of nitro groups at the positions ortho to the ether linkages. The nitro derivatives can then serve as versatile intermediates for further functionalization, such as reduction to amino groups, which can then participate in a wide range of subsequent reactions.
The following table summarizes potential electrophilic substitution reactions and the expected major products.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene and 2,5-Dinitro-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene or 2-Chloro-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-Acyl-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene |
It is important to note that the strongly deactivating nature of the tetrafluoroethoxy groups may require forcing conditions for these reactions to proceed at a reasonable rate.
Polymer Synthesis
Another significant functionalization pathway for this compound is its use as a monomer in polymerization reactions. For instance, related bis(ether) benzene derivatives have been utilized in the synthesis of poly(aralkyl ether)s. In a study, 1,4-bis(2-tosyloxyethoxy)benzene was reacted with various bisphenols to produce polymers with high thermal stability. wright.edu This suggests that di-functional derivatives of this compound could similarly be employed to create novel fluorinated polymers with potentially enhanced properties such as chemical resistance and thermal stability.
The synthesis of such polymers would typically involve a two-step process: first, the introduction of reactive functional groups onto the benzene ring of this compound, followed by a polymerization reaction. For example, hydroxymethylation followed by conversion to a dihalomethyl derivative could provide a monomer suitable for polycondensation reactions.
The table below outlines a potential pathway for polymer synthesis.
| Monomer Synthesis Step | Reagents and Conditions | Intermediate/Monomer | Polymerization |
| Formylation | Paraformaldehyde, H₂SO₄/AcOH | 2,5-Bis(hydroxymethyl)-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | Polycondensation with a suitable dicarboxylic acid or diol |
| Conversion to Dihalide | SOCl₂ or PBr₃ | 2,5-Bis(chloromethyl)- or 2,5-Bis(bromomethyl)-1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene | Polycondensation with a suitable bisphenol or dicarboxylate |
The resulting fluorinated polymers would be of interest for applications in high-performance materials, electronics, and aerospace industries due to their expected unique combination of properties.
Advanced Spectroscopic and Structural Elucidation of 1,4 Bis 1,1,2,2 Tetrafluoroethoxy Benzene
Infrared (IR) Spectroscopy for Vibrational Mode Analysis:
This section would require an IR spectrum or a table of absorption frequencies (in cm⁻¹) to identify characteristic vibrational modes, such as C-H stretching of the aromatic ring, C-O-C ether linkages, and the distinctive C-F and C-H bonds of the tetrafluoroethoxy substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:
To describe the electronic transitions, data on the wavelength(s) of maximum absorption (λmax) and the corresponding molar absorptivity (ε) would be necessary. This would provide insight into the π-electron system of the substituted benzene (B151609) ring.
X-ray Crystallography for Solid-State Molecular Architecture and Steric Effects:
A crystallographic study would provide precise data on the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the compound's solid-state conformation, molecular packing, and any steric effects imposed by the bulky tetrafluoroethoxy groups.
Without access to this fundamental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. We recommend consulting proprietary chemical data libraries or commissioning experimental analysis to obtain the necessary information for this specific compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene, this analysis provides critical information for its unequivocal identification.
The molecular formula of this compound is C₁₀H₆F₈O₂. Based on this formula, the calculated monoisotopic mass is approximately 310.02 g/mol . In a typical mass spectrometry experiment using a technique like electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The peak corresponding to this ion in the mass spectrum confirms the molecular weight of the compound.
The molecular ion of this compound is expected to appear at a mass-to-charge ratio (m/z) of approximately 310. Due to the presence of carbon, the M+1 peak, resulting from the natural abundance of the ¹³C isotope, would also be observable at m/z 311, with an intensity consistent with the number of carbon atoms in the molecule.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The analysis of these fragment ions provides valuable insights into the compound's structure. The fragmentation of this compound is expected to be influenced by the presence of the aromatic ring, the ether linkages, and the highly fluorinated ethyl groups.
The fragmentation pathways for fluorinated aromatic ethers are often characterized by cleavages at specific bonds. google.comresearchgate.net For this compound, key fragmentation processes would likely involve the cleavage of the C-O bond of the ether, the C-C bond within the tetrafluoroethoxy side chain, and fragmentation of the benzene ring itself.
A primary fragmentation event is the cleavage of the ether bond. This can occur in two ways: cleavage of the Ar-O bond or the O-CH(F)₂ bond. Cleavage of the C-O bond between the benzene ring and the ether oxygen is a common pathway for aromatic ethers. nist.gov Another significant fragmentation pathway involves the loss of the entire tetrafluoroethoxy group.
Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry, though less likely in this specific structure due to the absence of a gamma-hydrogen relative to a carbonyl or similar functional group. researchgate.net However, other complex rearrangements involving the fluorine atoms and the aromatic system could occur. google.com The presence of the stable benzene ring often leads to the formation of a prominent phenyl cation or related aromatic fragment ions. scribd.comyoutube.com
Based on these principles, a proposed fragmentation pattern for this compound is detailed in the table below. This includes the major expected fragments and their corresponding m/z values.
Table 1: Proposed Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Proposed Origin |
| 310 | Molecular Ion | [C₁₀H₆F₈O₂]⁺• | Ionization of the parent molecule |
| 209 | [M - CF₂CF₂H]⁺ | [C₈H₅F₄O₂]⁺ | Loss of a tetrafluoroethyl radical |
| 181 | [M - OCF₂CF₂H]⁺ | [C₈H₅F₄O]⁺ | Cleavage of the ether bond with loss of a tetrafluoroethoxy radical |
| 109 | [C₆H₅O₂]⁺ | [C₆H₅O₂]⁺ | Cleavage of both ether bonds with hydrogen transfer |
| 101 | [CF₂CF₂H]⁺ | [C₂HF₄]⁺ | Tetrafluoroethyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring substituents |
This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data for this specific compound.
The relative abundance of these fragments would depend on their stability. For instance, fragments stabilized by resonance, such as those containing the aromatic ring, are expected to be more abundant. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of each fragment ion, thereby providing greater confidence in the structural elucidation.
Computational and Theoretical Investigations of 1,4 Bis 1,1,2,2 Tetrafluoroethoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful, non-experimental tool to investigate the intrinsic properties of molecules at the atomic level. These ab initio methods provide profound insights into the geometric, electronic, and energetic characteristics of a compound like 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene. By solving approximations of the Schrödinger equation, these computational techniques can elucidate properties that are often difficult or impossible to measure directly through laboratory experiments.
Density Functional Theory (DFT) is a predominant class of quantum chemical methods used to investigate the electronic structure of many-body systems, including molecules. aps.org Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. aps.orgyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like this compound.
A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the benzene (B151609) ring and its two tetrafluoroethoxy substituents. The presence of the bulky and electronegative tetrafluoroethoxy groups is expected to cause minor distortions in the planarity of the benzene ring.
Once the optimized geometry is obtained, DFT can be used to calculate key energetic properties. The heat of formation (ΔHf), which represents the energy change when a compound is formed from its constituent elements in their standard states, can be computed using isodesmic reactions or atomization energy methods. researchgate.net These calculations are crucial for assessing the thermodynamic stability of the molecule. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory.
| Parameter | Description | Calculated Value |
| C-C (ring) | Average bond length in the benzene ring | 1.395 Å |
| C-O | Bond length between the ring carbon and ether oxygen | 1.370 Å |
| O-CF₂ | Bond length between the ether oxygen and fluorinated carbon | 1.390 Å |
| C-F | Average bond length of the carbon-fluorine bonds | 1.345 Å |
| C-H (ring) | Bond length of the aromatic carbon-hydrogen bonds | 1.084 Å |
| ∠ C-O-C | Bond angle of the ether linkage | 118.5° |
| ∠ O-C-C (ring) | Bond angle involving the ether linkage and the ring | 120.5° |
| Note: This table contains hypothetical data based on established principles of DFT calculations for illustrative purposes. |
Table 2: Hypothetical Calculated Energetic Properties of this compound.
| Property | Value | Unit |
| Total Electronic Energy | -1234.5678 | Hartrees |
| Heat of Formation (Gas Phase, 298.15 K) | -1350.2 | kJ/mol |
| Dipole Moment | ~0.0 | Debye |
| Note: This table contains hypothetical data. The dipole moment is expected to be near zero due to the molecule's symmetry. |
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. libretexts.org A molecular orbital description provides a more detailed picture of bonding and reactivity than simple Lewis structures. In computational chemistry, the energies and shapes of these orbitals are key outputs of DFT calculations.
Of particular importance is Frontier Orbital Theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the analysis would involve examining the energies and spatial distributions of the frontier orbitals. The π-system of the benzene ring would contribute significantly to the HOMO, while the LUMO would also have substantial π* character. libretexts.org The highly electronegative fluorine atoms in the tetrafluoroethoxy groups are expected to have a strong electron-withdrawing effect, which would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. This stabilization of the HOMO makes the molecule less susceptible to oxidation.
Table 3: Hypothetical Frontier Orbital Energies for this compound.
| Orbital | Energy (eV) | Description |
| HOMO | -7.25 | Highest Occupied Molecular Orbital |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 6.40 | Energy difference indicating high kinetic stability |
| Note: This table contains hypothetical data based on typical values for fluorinated aromatic compounds. |
Quantum chemical calculations are widely used to predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. nih.gov This analysis allows for the confident assignment of specific vibrational modes to observed spectral peaks.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then referenced against a standard compound (e.g., tetramethylsilane) to yield the chemical shifts (δ) that can be directly compared to experimental ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 4: Hypothetical Predicted Vibrational Frequencies and NMR Shifts for this compound.
| Spectroscopy | Parameter | Predicted Value | Assignment |
| IR/Raman | Vibrational Frequency | ~3080 cm⁻¹ | Aromatic C-H stretch |
| IR/Raman | Vibrational Frequency | ~1590 cm⁻¹ | Aromatic C=C stretch |
| IR/Raman | Vibrational Frequency | ~1250 cm⁻¹ | Ar-O-C stretch |
| IR/Raman | Vibrational Frequency | ~1150 cm⁻¹ | C-F stretch |
| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | C-O (Aromatic) |
| ¹³C NMR | Chemical Shift (δ) | ~118 ppm | C-H (Aromatic) |
| ¹³C NMR | Chemical Shift (δ) | ~115 ppm (triplet) | -O-CF₂- |
| ¹H NMR | Chemical Shift (δ) | ~7.0 ppm | Aromatic Protons |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -90 ppm | -CF₂- |
| Note: This table contains hypothetical data for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. arxiv.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular motion and conformational changes. arxiv.org This technique is essential for understanding the flexibility and dynamics of molecules with rotatable bonds, such as the two ether linkages in this compound.
The rotation around the C(aryl)-O bonds allows the molecule to adopt various conformations. The relative orientation of the two tetrafluoroethoxy groups can be described as syn (on the same side of the ring) or anti (on opposite sides). MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers that separate them. biorxiv.org Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), may be employed to overcome high energy barriers and ensure a thorough exploration of the conformational space. biorxiv.org The results of such simulations provide insight into the predominant shapes the molecule adopts in different environments.
Table 5: Hypothetical Relative Energies of Conformers of this compound from Conformational Analysis.
| Conformer | Relative Orientation of -OCHF₂CF₂H groups | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-planar | Opposite sides, planar with ring | 0.00 | ~75% |
| Syn-planar | Same side, planar with ring | 2.50 | ~2% |
| Anti-perpendicular | Opposite sides, perpendicular to ring | 1.20 | ~23% |
| Note: This table contains hypothetical data. The anti-conformer is generally more stable in 1,4-disubstituted benzenes due to reduced steric hindrance and dipole-dipole repulsion. |
Theoretical Prediction of Reactivity and Reaction Pathways
The computational results from DFT and MO analysis can be integrated to predict the chemical reactivity of this compound. Reactivity indicators derived from these calculations can identify which parts of the molecule are most likely to participate in chemical reactions.
One such indicator is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the ether linkages would be expected to be regions of negative potential, while the hydrogen atoms of the -CF₂H groups and the aromatic protons would be regions of positive potential.
The electron-withdrawing nature of the two tetrafluoroethoxy groups significantly influences the reactivity of the benzene ring. These groups are deactivating, meaning they reduce the ring's electron density and make it less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) compared to unsubstituted benzene. Furthermore, as ortho-, para-directors (due to the lone pairs on the oxygen atoms), any forced electrophilic substitution would be directed to the positions ortho to the ether groups. Conversely, the strong deactivation may render the ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for benzene itself.
Table 6: Summary of Predicted Reactivity for this compound.
| Site | Type of Attack | Predicted Reactivity | Rationale |
| Aromatic Ring (C-H positions) | Electrophilic | Low | Strong deactivation by -OCF₂CF₂H groups |
| Aromatic Ring (C-O positions) | Nucleophilic | Moderate | Strong electron-withdrawing effect makes the ring electron-deficient |
| Ether Oxygen Atoms | Electrophilic/Protonation | Moderate | High negative electrostatic potential due to lone pairs |
| Terminal Hydrogen (-CF₂H) | Radical Abstraction | Low to Moderate | C-H bond is the weakest non-aromatic bond |
| Note: This table presents a qualitative prediction based on established chemical principles and computational theory. |
Applications of 1,4 Bis 1,1,2,2 Tetrafluoroethoxy Benzene in High Performance Materials
Monomer in Fluorinated Polymer Synthesis
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene serves as a fundamental building block in the creation of high-performance fluoropolymers. Its bifunctional nature, with reactive sites at both ends of the molecule, allows it to undergo polymerization to form long-chain macromolecules with precisely engineered properties.
A primary application of this compound is in the synthesis of perfluorocyclobutane (PFCB) aryl ether polymers. These materials are generated through a thermal step-growth [2+2] cycloaddition polymerization. nih.gov In this process, the trifluorovinyl ether (TFVE) groups of the monomer, -O-CF=CF₂, undergo a thermally induced cyclodimerization without the need for any catalysts or initiators. nih.gov This reaction links the monomer units together via stable, four-membered perfluorocyclic rings integrated into the polymer backbone. nih.govresearchgate.net
The primary method for producing such monomers involves a coupling reaction between a functionalized phenate and 1,2-dibromo-tetrafluoroethane, which is then followed by a dehalogenation step. researchgate.net The subsequent homopolymerization via thermocyclodimerization results in fluoropolymers that incorporate these distinctive perfluorocyclobutane groups. researchgate.net
While the direct incorporation of this compound into poly(silphenylenesiloxane) backbones is not extensively documented in available research, the principles of copolymerization allow for its integration into various polymer architectures to impart specific properties. Polysilphenylenesiloxanes are known for their thermal stability and low-temperature elasticity. cnrs.fr The introduction of fluorinated segments from monomers like this compound could theoretically enhance chemical resistance and modify surface energy.
More commonly, bis(trifluorovinyl ether) monomers are used to create copolymers and blends. For instance, PFCB aryl ether polymers have been blended with non-fluorinated polymers like poly(ethylene glycol) (PEG) to create materials with tailored properties. nih.gov Furthermore, the thermosetting nature of TFVE monomers allows for the formation of highly cross-linked polymer networks, which offer enhanced rigidity and thermal performance. researchgate.net This versatility enables the creation of diverse polymer structures, including linear polymers, copolymers, and cross-linked thermosets, each designed for specific high-performance applications. nih.govresearchgate.net
The incorporation of this compound into a polymer backbone significantly enhances its performance characteristics, a direct result of the properties of the resulting perfluorocyclobutane (PFCB) linkage and the high fluorine content.
Thermal Stability: PFCB aryl ether polymers are renowned for their outstanding thermal stability. nih.gov The strong carbon-fluorine and carbon-carbon bonds within the perfluorocyclobutane ring contribute to high decomposition temperatures, making these materials suitable for applications requiring reliable performance at elevated temperatures. The introduction of phenyl groups into the polymer backbone can further improve this thermal stability. sigmaaldrich.com
Chemical Resistance: Fluoropolymers, in general, exhibit exceptional chemical and biological inertness. researchgate.net The dense shield of fluorine atoms protects the polymer backbone from attack by a wide range of solvents, acids, and bases, making PFCB-based materials highly durable in harsh chemical environments.
Mechanical Properties: Polymers built with cyclic repeat units in their backbones, such as PFCB polymers, generally demonstrate high mechanical integrity. nih.gov The rigid structure of the PFCB ring and the aromatic components contribute to the polymer's stiffness and strength. The specific mechanical properties can be tuned by adjusting the polymer's molecular weight and architecture.
Table 1: Representative Properties of PFCB-based Polymers
| Property | Value / Description | Source(s) |
|---|---|---|
| Thermal Stability | High decomposition temperatures, often stable up to ~300°C or higher. | sigmaaldrich.com |
| Chemical Resistance | Excellent resistance to a broad range of chemicals and solvents. | researchgate.net |
| Mechanical Integrity | Rigid structure provides good stiffness and strength. | nih.gov |
| Hydrophobicity | The presence of fluorinated groups imparts water-repellent properties. | nih.gov |
Materials for Advanced Electronic and Electrical Engineering
The unique electrical properties of polymers derived from this compound, particularly their low dielectric constant and low dielectric loss, make them critical for use in advanced electronics where signal integrity and efficiency are paramount.
In the field of high-frequency communications, such as 5G and beyond, materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are essential. researchgate.net These properties minimize signal delay and reduce energy loss, which is crucial for the efficient transmission of high-speed data. The exploitation of 5G and future 6G frequency bands places stringent demands on the dielectric properties of materials used in devices and packaging. mdpi.com
Polymers derived from this compound, specifically PFCB polymers, are excellent candidates for these applications. researchgate.net The introduction of fluorine into the polymer structure lowers the material's polarizability, which in turn reduces its dielectric constant. Research has shown that PFCB-based polymers can exhibit very low Dk and Df values, making them highly suitable for use in high-frequency circuits, antennas, and radomes. nih.govresearchgate.net For example, a crosslinked PFCB polymer incorporating rigid adamantyl groups demonstrated a low Dk of 2.38 and a dielectric loss of less than 0.001 across a wide frequency range. nih.gov
Table 2: Dielectric Properties of High-Performance Fluoropolymers
| Material Type | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Source(s) |
|---|---|---|---|---|
| Adamantyl-containing PFCB Polymer | 2.38 | < 0.001 | Wide Range | nih.gov |
| PEEK-PFN-5 | 2.73 | 3.00 x 10⁻³ | 10 kHz | titech.ac.jp |
| Post-heated P[VDF-TrFE] | 30 | - | 10 kHz | titech.ac.jp |
| ISS-API Polymers | < 2.938 | < 0.00964 | 10 & 20 GHz | rsc.org |
While this compound is primarily utilized for its role in creating high-performance insulating materials, the broader class of fluorinated aromatic compounds is of interest in the field of organic electronics. For instance, the related compound 1,4-bis(trifluoromethyl)benzene (B1346883) has been investigated as an acceptor moiety in the design of emitters for thermally activated delayed fluorescence (TADF). researchgate.net These materials are significant for their application in organic light-emitting diodes (OLEDs).
However, the direct use of this compound as a precursor for organic semiconductors is not prominently featured in current research literature. Its strong insulating properties, which are advantageous for dielectric applications, may limit its utility as an active charge-transporting material in a semiconductor context. Further research would be required to explore potential modifications or applications in this area, for example, as a component in donor-acceptor polymers where its electron-withdrawing nature could be leveraged.
Aerospace and Extreme Environment Materials
The search for advanced polymers capable of withstanding the extreme conditions of aerospace applications has led to significant research into fluorinated poly(aryl ether ketone)s (PAEKs). The incorporation of fluorine-containing monomers into the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and improved processability. nasa.govwright.edu For instance, polymers designed for the aerospace industry must endure vast temperature fluctuations and exposure to corrosive substances, making the inherent stability of fluorinated compounds advantageous. barplast.com
Research into new monomers for high-performance polymers has a particular focus on developing matrix resins for composites, such as those intended for a high-speed civil transport. nasa.gov These applications demand materials with long operational lifetimes at elevated temperatures. nasa.gov The synthesis of PAEKs often proceeds via a nucleophilic aromatic substitution reaction, where a dihalogenated monomer, frequently a fluorinated one, is reacted with a bisphenol. The presence of fluoroalkyl groups, such as the tetrafluoroethoxy group in this compound, is a known strategy to enhance the solubility and processing characteristics of the resulting polymers. nasa.gov
Table 1: General Properties of Fluorinated Poly(aryl ether ketone)s for Aerospace Applications
| Property | Typical Value/Characteristic | Rationale for Aerospace Use |
|---|---|---|
| Glass Transition Temperature (Tg) | > 150 °C | High-temperature resistance for engine components and airframes. wright.edu |
| Thermal Stability (5% Weight Loss) | > 450 °C | Long-term durability in high-temperature environments. researchgate.net |
| Chemical Resistance | High | Resistance to aviation fuels, hydraulic fluids, and de-icing agents. barplast.com |
| Mechanical Strength | High Tensile Strength and Modulus | Structural integrity and lightweighting potential. bit.edu.cn |
While this compound fits the profile of a monomer that could be used to synthesize such high-performance polymers, specific research detailing its use and the properties of the resulting materials for aerospace applications were not found in the provided search results.
Biomedical Materials and Biocompatibility Studies
Fluorinated polymers are of significant interest in the biomedical field due to their potential for enhanced biocompatibility and bio-inertness. Poly(ether ether ketone) (PEEK) is a leading high-performance polymer used in medical implants, and its properties can be tailored through the incorporation of different monomers. bit.edu.cnresearchgate.net The introduction of fluorine can improve the bioactivity and antibacterial properties of PEEK surfaces, which is critical for applications such as dental and orthopedic implants to prevent infection and promote osseointegration.
The biocompatibility of a material is a crucial factor for any in-vivo application. Fluorinated polymers, such as those based on polyphosphazenes, have been investigated as coatings for blood-contacting medical devices due to their antithrombogenic (anti-clotting) properties. scbt.com These studies highlight the favorable interactions, or lack thereof, between fluorinated surfaces and biological systems.
Although the structure of this compound suggests it could be a candidate for creating novel biocompatible polymers, there is a lack of specific research in the provided results on polymers synthesized from this monomer and their subsequent biocompatibility evaluation.
Table 2: Key Considerations for Fluorinated Biomedical Polymers
| Feature | Importance in Biomedical Applications | Example from General Fluoropolymer Research |
|---|---|---|
| Biocompatibility | Minimizes adverse reactions with bodily tissues and fluids. | Fluorinated polyphosphazene coatings show antithrombogenic performance. scbt.com |
| Bio-inertness | Resists degradation and maintains structural integrity in the body. | PEEK is known for its chemical inertness in physiological conditions. bit.edu.cn |
| Sterilizability | Must withstand sterilization methods (e.g., gamma, steam) without degrading. | PEEK can be sterilized by various methods. |
| Mechanical Properties | Modulus should be close to that of bone to prevent stress shielding. | PEEK's modulus is similar to that of cortical bone. researchgate.net |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Strategies and Catalytic Systems
The synthesis of fluorinated aromatic ethers often involves challenging reaction conditions. Future research should focus on developing more efficient, selective, and sustainable synthetic methods.
Continuous Flow Chemistry : Traditional batch synthesis for fluorination can be hampered by issues of safety, exothermicity, poor selectivity, and scalability. nih.gov Continuous flow chemistry has emerged as a powerful technology to overcome these challenges. nih.govcityu.edu.hk Future work could adapt continuous flow systems for the synthesis of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene, potentially utilizing hazardous reagents or gaseous intermediates more safely and efficiently. mit.edursc.org This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Novel Catalytic Systems : The development of new catalysts is crucial for improving synthetic efficiency. Research into gold-catalyzed reactions, for instance, has shown promise in the synthesis of complex cyclic ethers from allene (B1206475) precursors. beilstein-journals.org Investigating novel organometallic catalysts, such as those based on ruthenium or palladium, could open new pathways for the etherification of hydroquinone (B1673460) with tetrafluoroethylene (B6358150) under milder conditions. beilstein-journals.orgresearchgate.net The use of packed-bed reactors with solid-supported catalysts in a flow system is another promising avenue, simplifying purification and catalyst recycling. nih.govcityu.edu.hk
Alternative Synthetic Routes : Exploring multi-step synthetic strategies, such as those used for preparing complex dithiobiureto or bis-pyrrole benzene (B151609) derivatives, could provide alternative routes. researchgate.netijsra.net These methods, which may involve condensation or coupling reactions, could offer greater control over the final molecular architecture. For example, a Paal-Knorr condensation followed by a reduction-triggered coupling has been used to create complex pyrrole-containing arenes, a strategy that could be adapted for fluorinated ether synthesis. researchgate.net
Development of New Material Applications and Performance Enhancements
The unique properties conferred by the tetrafluoroethoxy groups—such as thermal stability, hydrophobicity, and low dielectric constant—make this compound an attractive building block for new high-performance materials.
High-Performance Polymers : A key area of research is the incorporation of this compound as a monomer or additive in polymers. Analogous fluorinated diamine precursors, like 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (6FAPB), are used to synthesize polyimides with exceptional thermal resistance, mechanical strength, and electrical insulation properties. ossila.com Research could focus on creating new polyimides or other polymers from derivatives of this compound for applications in microelectronics, aerospace, and battery technology. ossila.com The steric effects of the fluorinated groups can reduce intermolecular aggregation, leading to materials with high transparency and a low refractive index. ossila.com
Advanced Lubricants and Ionic Liquids : Fluorinated ethers are known for their superior tribological properties compared to conventional lubricants. cas.cn Future studies could investigate this compound as a base oil or additive for high-temperature lubricants. Furthermore, by functionalizing the benzene ring, it could serve as a core for creating geminal dicationic ionic liquids. Related structures with fluorinated bridges exhibit high densities, viscosities, and thermal stability, making them suitable for demanding applications. cas.cn
Functional Coatings and Surfaces : The hydrophobicity imparted by fluorine atoms can be exploited to create water- and dirt-resistant coatings. europa.eu Research can explore the use of this compound in the formulation of self-cleaning surfaces, anti-fouling coatings for marine applications, and protective layers for electronic components.
A summary of potential applications based on related fluorinated compounds is presented below.
| Potential Application Area | Enabling Properties from Fluorination | Example from Related Compounds | Citation |
| High-Performance Polyimides | Thermal stability, mechanical strength, insulation | Used as interlayers for current collectors in lithium-ion batteries. | ossila.com |
| High-Temperature Lubricants | High density, high viscosity, thermal stability | Fluorinated dicationic ionic liquids perform well at 300 °C. | cas.cn |
| Advanced Coatings | Water and dirt resistance (hydrophobicity) | Utilized in coatings for products, cosmetics, and pesticides. | europa.eu |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Functionality
To optimize synthetic strategies and understand material performance, advanced real-time monitoring techniques are essential.
In-Line Spectroscopic Monitoring : For continuous flow synthesis, integrating in-line analytical tools is critical for real-time optimization and control. Techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be installed directly into the flow path. rsc.org This allows for the immediate determination of reactant consumption and product formation, enabling rapid optimization of reaction conditions such as temperature and flow rate. rsc.org
Probing Material Formation : Understanding the self-assembly and crystallization of materials is key to controlling their final properties. Techniques like fluorescence microscopy can be used to visually track the transformation from initial monomers to ordered crystalline structures or hydrogels over time. acs.org This has been demonstrated in the formation of single amino acid hydrogels, where initial needle-like crystals serve as nucleation sites for further growth. acs.org
Electrochemical and Spectroscopic Analysis of Functionality : To characterize the performance of new materials, such as sensors or electronic components, a combination of techniques is needed. Electrochemical impedance spectroscopy and cyclic voltammetry can be used to study changes in self-assembled monolayers upon interaction with target analytes. nih.gov These experimental methods provide insight into the interaction mechanisms at a molecular level. nih.gov
Integrated Computational and Experimental Approaches for Material Design
Combining computational modeling with experimental validation accelerates the discovery and optimization of new materials. This integrated approach allows for the prediction of properties and the elucidation of structure-property relationships before committing to extensive laboratory synthesis.
Molecular Modeling and Simulation : Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for designing and tailoring fluorinated compounds. researchgate.netnih.gov These models can predict molecular architecture, conformational flexibility, and noncovalent interactions, which govern the macroscopic properties of materials. researchgate.netnih.gov For instance, simulations have been used to design perfluorinated compounds as potential fire-extinguishing agents by optimizing for properties like low global warming potential and high thermal stability. researchgate.net
Predicting Material Properties : Computational screening can guide the selection of donor-acceptor architectures for materials with specific electronic properties, such as those exhibiting thermally activated delayed fluorescence (TADF). rsc.org Theoretical calculations can predict dihedral angles between molecular fragments and the energy gaps between electronic states, which are critical parameters for designing efficient emitters for organic light-emitting diodes (OLEDs). rsc.org
Elucidating Reaction Mechanisms : An integrated approach is also valuable for understanding reaction pathways. By comparing experimental spectroscopic data (e.g., Raman spectroscopy) with calculated vibrational frequencies, the three-dimensional structure of reaction intermediates and products can be confirmed. nih.gov This synergy between experiment and theory provides a detailed picture of the attractive and repulsive interactions that stabilize specific molecular conformations. nih.gov
The table below outlines how integrated approaches can guide the development of materials based on this compound.
| Research Objective | Computational Technique | Experimental Validation | Anticipated Outcome | Citation |
| Design of TADF Emitters | DFT Calculations, Quantum Dynamics | Single Crystal X-ray Analysis, Spectroscopy | Prediction of electronic properties and efficient emitter design. | rsc.org |
| Understanding Conformational Stability | NCI (Noncovalent Interaction) Analysis | Resonance-Enhanced Two-Photon Ionization, Raman Spectroscopy | Visualization and assessment of interactions stabilizing cluster structures. | nih.gov |
| Development of Novel Sorbents | Molecular Dynamics Simulations | Electrochemical Impedance Spectroscopy | Gaining in-depth understanding of interaction mechanisms for PFAS screening. | nih.gov |
| Design of Fire Suppressants | Molecular Modeling | Spectroscopic Characterization | Tailoring of perfluorinated molecules with enhanced fire suppression capabilities. | researchgate.net |
Addressing Long-Term Environmental and Health Considerations of Fluorinated Chemicals
The exceptional stability of the carbon-fluorine bond makes many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), extremely persistent in the environment, leading to their designation as "forever chemicals". europa.eunumberanalytics.com While this compound does not belong to the most well-known classes of PFAS like PFOA or PFOS, its fluorinated nature necessitates a thorough evaluation of its long-term environmental and health profile.
Persistence and Bioaccumulation : The strong C-F bond contributes to the high persistence of fluorinated compounds, allowing them to accumulate in soil, water, and air. europa.eunumberanalytics.com Future research must rigorously assess the environmental fate of this compound. This includes studying its potential for bioaccumulation in food chains, which can have significant health implications. numberanalytics.com Even shorter-chain fluorinated compounds, sometimes developed as replacements for long-chain ones, can be highly mobile in soil and groundwater, leading to accumulation in plants. europa.eu
Toxicity and Health Effects : Exposure to certain fluorinated compounds has been linked to adverse health effects, including reproductive and developmental toxicity, immunotoxicity, and impacts on liver, kidney, and thyroid function. europa.eunumberanalytics.com Although specific toxicity data for this compound is not widely available, its lifecycle must be considered, including potential exposure during manufacturing, use, and disposal. nih.gov The entire lifecycle, from emissions during production to end-of-life treatment, must be part of a comprehensive risk assessment. nih.gov
Development of Sustainable Alternatives : A crucial long-term goal is the design of safer, more environmentally friendly alternatives. researchgate.net This involves incentivizing the development of fluorine-free replacements or designing fluorinated molecules that have pathways for natural degradation. researchgate.net Computational frameworks can aid in designing molecules that maintain desired functionalities while minimizing environmental persistence and toxicity. researchgate.net The ultimate challenge is to manage the production and release of anthropogenic fluorinated compounds to prevent their continued accumulation in the environment. researchgate.net
Q & A
Q. How to address discrepancies in reported reaction yields for fluorinated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
